molecular formula C10H8O B2990618 7-Ethynyl-2,3-dihydro-1-benzofuran CAS No. 1594068-22-0

7-Ethynyl-2,3-dihydro-1-benzofuran

Cat. No.: B2990618
CAS No.: 1594068-22-0
M. Wt: 144.173
InChI Key: CQVQJEYDMZWKRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Ethynyl-2,3-dihydro-1-benzofuran is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a 2,3-dihydrobenzofuran core, a privileged scaffold recognized for its wide range of biological activities, and is further functionalized with a reactive ethynyl (acetylene) group at the 7-position . The ethynyl group serves as a versatile synthetic handle, enabling further structural diversification through metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, and [1,3]-dipolar cycloaddition "click" chemistry . This makes the compound an invaluable intermediate for the synthesis of more complex molecular libraries for phenotypic screening and structure-activity relationship (SAR) studies. Researchers are particularly interested in benzofuran and dihydrobenzofuran derivatives for their potential therapeutic applications. These scaffolds are frequently investigated for their antitumor and anti-inflammatory properties . For instance, fluorinated dihydrobenzofuran derivatives have demonstrated promising dual anti-inflammatory and anticancer effects in models of colorectal adenocarcinoma, working by suppressing key inflammatory mediators like cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) . The structure-activity relationship (SAR) of such compounds indicates that incorporating specific substituents, such as halogens (e.g., fluorine, bromine) and carboxyl groups, can significantly enhance their biological activity and selectivity . As such, this compound provides a foundational core from which researchers can develop novel agents targeting inflammation-driven tumorigenesis and other pathologies. Product Identification: • CAS Number: 1594068-22-0 • Molecular Formula: C 10 H 8 O • Molecular Weight: 144.17 g/mol • SMILES: C#CC1=C2C(CCO2)=CC=C1 This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-ethynyl-2,3-dihydro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O/c1-2-8-4-3-5-9-6-7-11-10(8)9/h1,3-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVQJEYDMZWKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC2=C1OCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of 2,3 Dihydro 1 Benzofuran Scaffolds in Organic Synthesis and Medicinal Chemistry

The 2,3-dihydro-1-benzofuran framework is a noteworthy and ubiquitous structural motif in the fields of organic synthesis and medicinal chemistry. frontiersin.orgacs.org This heterocyclic system, consisting of a benzene (B151609) ring fused to a dihydrofuran ring, is a core component in a vast number of biologically active natural products and synthetic compounds, including some clinically approved drugs. frontiersin.orgacs.orgresearchgate.netnih.gov Its prevalence stems from its ability to confer favorable pharmacological properties, and it is found in molecules exhibiting a wide array of activities, such as antiviral, antibacterial, anti-inflammatory, antitumor, and immunomodulatory effects. acs.orgdtu.dk

The significance of this scaffold is underscored by its presence in numerous natural products with diverse biological functions. frontiersin.org Consequently, the development of synthetic methods to construct and modify the 2,3-dihydro-1-benzofuran ring system is of considerable interest to chemists. researchgate.net These scaffolds are recognized as versatile building blocks for creating libraries of compounds for drug discovery and as key pharmacophores in the design of new therapeutic agents. researchgate.netucc.ie

Rationale for Advanced Research on Ethynyl Substituted Dihydrobenzofuran Derivatives

The introduction of an ethynyl (B1212043) (alkyne) functional group onto the 2,3-dihydro-1-benzofuran scaffold provides a powerful tool for chemical innovation. The ethynyl group is a highly versatile chemical handle that opens up numerous avenues for molecular diversification. Its presence allows for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. rsc.orgacs.org This reaction enables the straightforward formation of carbon-carbon bonds, linking the benzofuran (B130515) core to various aryl or vinyl groups and facilitating the synthesis of complex, 2,3-disubstituted benzofurans. acs.org

Furthermore, o-alkynylphenols are common precursors in the synthesis of the benzofuran ring itself, highlighting the integral role of the alkyne moiety in constructing the core scaffold. acs.orgmdpi.com The reactivity of the ethynyl group is not limited to coupling reactions; it can participate in cycloadditions, hydrations, and other additions, making it a gateway to a vast chemical space. Research into ethynyl-substituted derivatives is also driven by their potential in materials science, where the electronic and photophysical properties of the resulting conjugated systems are of interest for applications such as optical limiting materials. researchgate.net

Overview of Current Research Trajectories Pertaining to 7 Ethynyl 2,3 Dihydro 1 Benzofuran

Strategies for the Construction of the 2,3-Dihydro-1-benzofuran Core

The synthesis of the 2,3-dihydro-1-benzofuran ring system can be broadly categorized into intramolecular cyclization approaches and intermolecular annulation and coupling reactions. Each of these strategies offers distinct advantages in terms of substrate scope, efficiency, and stereocontrol.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for the synthesis of 2,3-dihydro-1-benzofurans, involving the formation of the heterocyclic ring from a single molecule containing all the necessary atoms. These methods are often favored for their efficiency and potential for stereocontrol.

Acid-catalyzed cyclodehydration of appropriately substituted phenols is a direct method for the formation of the 2,3-dihydro-1-benzofuran ring. A key precursor for this reaction is 2-(2-hydroxyethyl)phenol. The cyclization is promoted by various acids. For instance, the use of an exchange resin like Amberlyst-15 in dimethyl carbonate (DMC) has been shown to be an efficient system for this transformation. beilstein-journals.orgnih.gov Theoretical calculations suggest that the reaction can proceed through the formation of a phenonium ion, which is then converted to an intermediate that undergoes intramolecular cyclization to yield 2,3-dihydro-1-benzofuran. beilstein-journals.orgnih.gov Common cyclodehydration reactions, however, can be less effective for tertiary alcohols due to the potential for elimination and rearrangement side products. researchgate.net

A study on the cyclization of 2-(2-hydroxyethyl)phenol using DMC found that nitrogen bicyclic bases like DBU, DABCO, and TBD can also effectively catalyze the reaction, providing quantitative conversion to 2,3-dihydro-1-benzofuran. beilstein-journals.orgnih.gov In some cases, the reaction can be carried out under almost neat conditions, reducing the amount of solvent required. beilstein-journals.orgnih.gov

Table 1: Acid-Catalyzed Cyclodehydration of 2-(2-Hydroxyethyl)phenol

CatalystSolventTemperature (°C)Time (h)Conversion (%)Selectivity (%)
Amberlyst-15DMC9048--
DBU (5 mol%)DMC--QuantitativeQuantitative
DABCO (5 mol%)DMC--QuantitativeQuantitative
TBD (5 mol%)DMC--QuantitativeQuantitative

Data sourced from studies on DMC-mediated cyclization reactions. beilstein-journals.orgnih.gov

Transition metal-catalyzed intramolecular reactions, particularly those employing palladium and platinum, are highly effective for constructing the 2,3-dihydro-1-benzofuran core. A common strategy involves the cyclization of o-allylphenols.

Palladium-catalyzed Wacker-type oxidative cyclizations of o-allylphenols are a well-established method. rsc.org These reactions can be rendered enantioselective through the use of chiral ligands, such as tetraoxazolines, providing access to chiral 2,3-dihydrobenzofurans with high enantiomeric excess. scispace.com Another palladium-catalyzed approach is the carboalkoxylation of 2-allylphenols, which couples the phenol (B47542) with aryl triflates to generate a variety of functionalized 2,3-dihydrobenzofurans. rsc.orgmdpi.com This method often exhibits good diastereoselectivity. rsc.orgmdpi.com The mechanism is believed to proceed via an anti-oxypalladation of the alkene. rsc.org

Platinum catalysts have also been employed for the synthesis of 2,3-disubstituted benzofurans. For instance, platinum-olefin catalyzed carboalkoxylation of o-alkynylphenyl acetals has been reported. While this example leads to the fully aromatic benzofuran (B130515), related platinum-catalyzed cyclizations of olefinic substrates are also known.

Table 2: Palladium-Catalyzed Intramolecular Cyclization of o-Allylphenols

Catalyst SystemLigandReaction TypeProductYield (%)
Pd(OAc)₂CPhosCarboalkoxylation2-Arylmethyl-3-methyl-2,3-dihydrobenzofuran85
Pd(II)-Sparteine(-)-SparteineAerobic Oxidative CyclizationChiral 2,3-dihydrobenzofuran (B1216630)-
5c-Pd(OCOCF₃)₂TetraoxazolineWacker-type CyclizationChiral 2,3-dihydrobenzofuranup to 99 ee

Data compiled from various studies on palladium-catalyzed cyclizations. rsc.orgscispace.com

Intermolecular Annulation and Coupling Reactions

Intermolecular strategies involve the construction of the 2,3-dihydro-1-benzofuran ring from two or more separate molecules. These methods offer a high degree of flexibility in introducing substituents to the final product.

The condensation of phenols or their derivatives with compounds containing an activated methylene (B1212753) group is a classic method for the formation of heterocyclic rings. While often leading to chromene derivatives, the principles of the Knoevenagel condensation are relevant to the synthesis of the dihydrobenzofuran skeleton. beilstein-journals.orgnih.gov

The reaction of salicylaldehydes with active methylene compounds like malononitrile (B47326) or ethyl acetoacetate, typically in the presence of a base, is a common route to chromenes. beilstein-journals.orgnih.govscispace.comacademie-sciences.fr The reaction proceeds through an initial Knoevenagel condensation followed by an intramolecular cyclization. beilstein-journals.orgnih.gov The choice of base, solvent, and reaction temperature can influence the final product. scispace.com For example, the reaction of salicylaldehyde (B1680747) with malononitrile can yield different products depending on the stoichiometry and conditions. scispace.com While direct synthesis of 2,3-dihydrobenzofurans through this route is less commonly reported in the initial search results, modifications of this approach or the use of specific substrates can potentially lead to the desired dihydrobenzofuran core. For instance, a catalyst-free reaction between substituted salicylaldehydes and a sulfoxonium ylide has been shown to produce dihydrobenzofurans in high yields. nih.gov

Zinc(II) salts, particularly zinc triflate (Zn(OTf)₂), have proven to be effective catalysts for the cyclization of propargyl alcohols with phenols to generate benzofurans. organic-chemistry.org This method provides a cost-effective alternative to using pre-functionalized phenols. organic-chemistry.org The reaction is typically carried out in a solvent like toluene (B28343) at elevated temperatures and proceeds via the formation of an α-carbonyl intermediate. organic-chemistry.org This catalytic cyclization is also applicable to the synthesis of other heterocycles, such as indoles and oxazoles. organic-chemistry.org The use of a zinc catalyst facilitates both the initial C-C bond formation and the subsequent cyclization, often with high regioselectivity. organic-chemistry.org While this method often leads to the aromatic benzofuran, related zinc-catalyzed reactions can be tailored to produce the dihydrobenzofuran core.

Transition Metal-Catalyzed Synthesis of Benzofuran and Dihydrobenzofuran Derivatives

The construction of the benzofuran and dihydrobenzofuran skeleton has been significantly advanced through the use of transition metal catalysts. Metals like palladium, copper, and gold have demonstrated remarkable efficiency in promoting the necessary bond formations, often under mild conditions and with high functional group tolerance. These catalytic systems enable a variety of cyclization strategies, providing access to a diverse array of substituted dihydrobenzofurans.

Palladium-Catalyzed Protocols for Benzofuran Core Formation

Palladium stands out as a versatile and powerful catalyst in organic synthesis, particularly for the formation of heterocyclic systems. nih.gov Its catalytic cycles, typically involving oxidative addition, migratory insertion, and reductive elimination, underpin some of the most effective methods for constructing the dihydrobenzofuran core. nih.gov These protocols offer robust and reliable pathways to arene-fused furan (B31954) heterocycles. nih.gov

Palladium-catalyzed domino reactions, also known as cascade reactions, are highly efficient processes that allow for the formation of multiple chemical bonds in a single synthetic operation from a suitably designed starting material. koreascience.kr This approach is particularly valuable for rapidly assembling complex molecules like dihydrobenzofurans. koreascience.kr

A common strategy involves a Heck-type cascade cyclization. For instance, a domino Heck-cyanation process has been developed for the synthesis of 3-cyanomethyl-2,3-dihydrobenzofurans. koreascience.kr This reaction begins with the preparation of an o-bromophenyl methallyl ether, which then undergoes a palladium-catalyzed cyclization. The key is the formation of a σ-alkylpalladium(II) intermediate which, lacking a β-hydrogen for elimination, is trapped by a cyanide source to yield the final product. koreascience.kr

Another powerful domino strategy is the Sonogashira coupling followed by cyclization. rsc.org This method is used for the one-pot synthesis of benzofuran derivatives from 2-iodoarenes and terminal alkynes. A plausible mechanism involves the initial reduction of a Pd(II) precatalyst to the active Pd(0) species. rsc.org This is followed by oxidative addition to the 2-iodoarene, Sonogashira coupling with the alkyne, and subsequent intramolecular cyclization to form the benzofuran ring. rsc.org This approach has been shown to tolerate a wide variety of substituted terminal alkynes and 2-iodoarenes. rsc.org

Similarly, a two-stage domino strategy has been employed to synthesize fused dibenzofuran (B1670420) derivatives. nih.gov The first stage involves a Pd(0)-catalyzed domino intramolecular carbopalladation/Suzuki coupling, starting from propargyl ethers of 2-halo phenol derivatives, which leads to 3-methylene-2,3-dihydrobenzofuran (B12527950) intermediates. nih.gov

Domino Process Catalyst System Starting Materials Product Type Yield Reference
Heck-CyanationPd(OAc)₂ / K₄Fe(CN)₆o-bromophenyl methallyl ether3-Cyanomethyl-2,3-dihydrobenzofuranModerate koreascience.kr
Sonogashira/CyclizationPd PEPPSI complexes2-Iodoarenes, Terminal AlkynesSubstituted BenzofuransModerate to Good rsc.org
Carbopalladation/SuzukiPd(0)Propargyl ethers of 2-halo phenols3-Methylene-2,3-dihydrobenzofuransHigh nih.gov

Palladium-catalyzed intramolecular arylation of enolates is a cornerstone for the synthesis of benzofurans and, by extension, dihydrobenzofurans. nih.govnih.gov This method involves the C-O bond formation between an enolate and an aryl halide. nih.gov

In a typical procedure, a 1-(2-haloaryl)ketone is converted directly into the corresponding benzofuran. nih.gov A catalyst generated from Pd₂(dba)₃ and a suitable phosphine (B1218219) ligand, such as DPEphos, effectively promotes the intramolecular C-O bond formation. nih.gov This strategy is applicable to both cyclic and acyclic ketone substrates. nih.gov One-pot syntheses have been developed where o-bromophenols are coupled with ketones using a palladium catalyst to furnish substituted benzofurans in moderate to excellent yields. nih.gov The process demonstrates broad substrate scope and has been applied to the synthesis of natural products. nih.gov

The mechanism for intramolecular α-arylation is believed to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by deprotonation to form an enolate, which then undergoes reductive elimination to form the C-O bond and regenerate the Pd(0) catalyst. mdpi.com While many examples lead to fully aromatic benzofurans, the core strategy of forming the crucial C-O bond via palladium-catalyzed coupling is fundamental and adaptable for dihydrobenzofuran synthesis, often by subsequent reduction or by starting with appropriate precursors.

Starting Material Catalyst/Ligand Base Product Type Key Feature Reference
1-(2-Haloaryl)ketonesPd₂(dba)₃ / DPEphosCs₂CO₃BenzofuransIntramolecular C-O bond formation nih.gov
o-Bromophenols, KetonesPd(OAc)₂ / PhosphineLiHMDSSubstituted BenzofuransOne-pot intermolecular α-arylation nih.gov
β-(N-2-iodobenzyl)-amino esterPd(PPh₃)₄K₃PO₄Tetrahydroisoquinoline (analogue)Intramolecular α-arylation of ester mdpi.com

Palladium-catalyzed cross-dehydrogenative coupling (CDC) has emerged as a powerful and atom-economical strategy for C-C and C-O bond formation. rsc.org This approach avoids the need for pre-functionalized starting materials by directly coupling two C-H bonds. rsc.org

In the context of dihydrobenzofuran synthesis, intramolecular CDC reactions involving the coupling of C(sp³)–H and C(sp²)-H bonds have been developed. nih.gov For example, alkyl phenyl ethers can be converted into dihydrobenzofuran derivatives through a process that involves sequential C(sp³)–H and C(sp²)-H bond activation, followed by reductive elimination. nih.gov These reactions often require an oxidant, such as 1,4-benzoquinone (B44022) (BQ) or silver acetate (B1210297) (AgOAc), to facilitate the catalytic cycle. nih.gov

Another approach involves a hydroxyl-group directed C-H activation/C-O cyclization. acs.org This Pd(II)-catalyzed reaction provides an expedient route to dihydrobenzofurans, including complex spirocyclic analogues, highlighting its potential in natural product synthesis. acs.org The directing hydroxyl group positions the palladium catalyst for selective activation of a nearby C-H bond, leading to the formation of the dihydrobenzofuran ring. acs.org

Reaction Type Substrate Type Catalyst/Oxidant Product Key Mechanism Reference
Intramolecular C(sp³)-H/C(sp²)-H CouplingAlkyl phenyl ethersPd(OAc)₂ / BQ, AgOAcDihydrobenzofuransDual C-H activation nih.gov
Hydroxyl-Directed C-H Activation/C-O CyclizationAlkenyl phenolsPd(II) / PhI(OAc)₂DihydrobenzofuransDirected C-H activation acs.org
Oxime-Directed CDCO-methyl oximesPd(II)Dihydrobenzofurans, IndanesDual C-H activation acs.org
Copper-Catalyzed Annulation and Cyclization Reactions

Copper catalysts offer a more economical and sustainable alternative to palladium for the synthesis of dihydrobenzofurans. nih.govrsc.org Copper's unique reactivity enables a range of annulation and cyclization reactions to form the dihydrobenzofuran core.

One notable method is the copper-catalyzed intramolecular addition of aryl pinacolboronic esters to unactivated ketones. thieme-connect.com This enantioselective process yields chiral 2,3-dihydrobenzofuran-3-ol derivatives. The use of a chiral ligand, such as QuinoxP*, in conjunction with a copper(I) source like copper(I) chloride, is crucial for achieving high enantioselectivity. thieme-connect.com

Another strategy involves a dual iron and copper catalysis protocol for the synthesis of 2,3-dihydrobenzofurans from substituted phenylethan-2'-ols. nih.govacs.org This one-pot, two-step process first involves a highly regioselective, iron(III)-catalyzed iodination of the activated aryl ring, followed by a copper(I)-catalyzed intramolecular O-arylation to close the ring. acs.org This method demonstrates good functional group tolerance and was successfully applied to the total synthesis of the natural product (+)-obtusafuran. acs.org Furthermore, copper-catalyzed deconstructive insertion reactions, where coumarins react with oximes, have been reported to produce pyridine-fused dihydrobenzofuran derivatives. nih.govrsc.org

Methodology Catalyst/Ligand Substrates Product Type Yield/ee Reference
Asymmetric Intramolecular AdditionCuCl / (S,S)-QuinoxP*Aryl pinacolboronic esters, unactivated ketonesChiral 2,3-Dihydrobenzofuran-3-olsup to 79% yield, 96% ee thieme-connect.com
Fe/Cu Dual CatalysisFe(OTf)₃, CuISubstituted phenylethan-2'-olsFunctionalized DihydrobenzofuransGood acs.org
Deconstructive InsertionCuBrCoumarins, OximesPyridine-fused Dihydrobenzofurans16-85% yield nih.govrsc.org
Direct Aryl C-O Bond FormationCu(MeCN)₄PF₆2-(Aryl)-2-cyclohexen-1-olsFunctionalized DihydrobenzofuransGood nih.gov
Gold-Catalyzed Cyclization Mechanisms

Gold catalysis has emerged as a powerful tool for activating C-C multiple bonds, such as those in alkynes and allenes, towards nucleophilic attack. mdpi.com This unique reactivity, often termed "carbophilic activation," provides distinct pathways for the synthesis of dihydrobenzofurans. uchicago.edu

A common gold-catalyzed approach involves the cyclization of aryl allyl ethers. uchicago.edu The reaction, catalyzed by a cationic gold(I) species like PPh₃AuOTf, is proposed to proceed through a Claisen rearrangement to form an o-allylphenol intermediate. uchicago.edu This intermediate then undergoes a gold-catalyzed intramolecular hydroalkoxylation (addition of the phenol to the allyl group) to furnish the dihydrobenzofuran product. uchicago.edu The Claisen rearrangement has been identified as the rate-limiting step in this one-pot process. uchicago.edu

Another strategy involves the formal intermolecular [2+3] cyclo-coupling of 1,3-enynes with phenols. rsc.org This gold-catalyzed reaction uses the 1,3-enyne as a surrogate for an α-oxo vinyl gold carbenoid, which then undergoes a highly ortho-selective SEAr functionalization with the phenol, followed by cyclization to yield dihydrobenzofuran derivatives. rsc.org The use of an N-oxide additive is crucial for this transformation. rsc.org

Reaction Type Catalyst Substrates Proposed Intermediate Product Reference
Cyclization of Aryl Allyl EthersPPh₃AuOTf (in situ)Aryl allyl etherso-AllylphenolDihydrobenzofurans uchicago.edu
Intermolecular [2+3] Cyclo-couplingGold(I) / N-Oxide1,3-Enynes, Phenolsα-Oxo vinyl gold carbenoidDihydrobenzofurans rsc.org
Ene-Yne CyclizationPPh₃AuOTfAryl allyl ethersPhenol from Claisen rearrangementDihydrobenzofurans researchgate.net
Ruthenium-Catalyzed Intramolecular C-H Insertion and Ring-Closing Metathesis

Ruthenium-based catalysts have proven to be powerful tools in the synthesis of the 2,3-dihydro-1-benzofuran core structure. These methods offer efficient pathways through intramolecular C-H insertion and ring-closing metathesis (RCM).

Ruthenium(II) catalysts have been effectively used for the intramolecular hydroarylation of arenes, leading to the formation of dihydrobenzofurans, indolines, and chromans. acs.org This approach involves the activation of a C-H bond and subsequent cyclization. For instance, a cationic Ru-H complex can catalyze the dehydrative C-H alkylation of phenols with alcohols, resulting in ortho-substituted phenols. When diols are used, the reaction proceeds through dehydrative C-H alkenylation and annulation to yield benzofuran derivatives, with water as the only byproduct. organic-chemistry.org Another strategy involves the use of ruthenium nanoparticles immobilized on a Lewis-acid-functionalized supported ionic liquid phase (Ru@SILP-LA) for the selective hydrogenation of benzofurans to dihydrobenzofurans. acs.org This system demonstrates high activity and selectivity, allowing for the hydrogenation of the oxygen-containing heterocyclic ring while preserving the aromaticity of the benzene (B151609) ring. acs.org

Ring-closing metathesis (RCM) is another powerful ruthenium-catalyzed method for constructing the dihydrobenzofuran skeleton. organic-chemistry.org This reaction typically involves the use of Grubbs' first and second-generation catalysts to cyclize diene substrates. researchgate.net The synthesis of the necessary dienes often involves steps like O-allylation and Claisen rearrangement. researchgate.net For example, substituted benzofurans can be synthesized from 1-allyl-2-allyloxybenzenes through a ruthenium-catalyzed C- and O-allyl isomerization followed by RCM. organic-chemistry.org

Catalyst TypeReactionKey Features
Ruthenium(II) complexesIntramolecular C-H Insertion/HydroarylationHigh yield and enantioselectivity, applicable to various arenes. acs.orgrsc.org
Cationic Ru-H complexDehydrative C-H Alkenylation/AnnulationUses readily available starting materials, produces water as the only byproduct. organic-chemistry.org
Ru@SILP-LASelective HydrogenationHigh activity and selectivity for dihydrobenzofuran synthesis. acs.org
Grubbs' Catalysts (Gen I & II)Ring-Closing Metathesis (RCM)Tolerant to various functional groups, widely used for cyclic alkene synthesis. organic-chemistry.orgresearchgate.net

Asymmetric Synthesis Approaches to 2,3-Dihydro-1-benzofuran Derivatives

The development of asymmetric methods to produce enantiomerically enriched 2,3-dihydro-1-benzofuran derivatives is of significant interest due to the prevalence of these chiral motifs in biologically active molecules. nih.govnih.govresearchgate.net

One notable approach involves a rhodium-catalyzed asymmetric synthesis where aryl-joined alkenes and substituted dioxazolones undergo carboamidation to produce enantioselective dihydrobenzofurans in good yields and high enantiomeric ratios. rsc.org Another strategy utilizes a copper/BOX complex-catalyzed reaction of 2-imino-substituted phenols with aryl diazoacetates to afford enantiomerically enriched 2,3-dihydrobenzofurans with quaternary carbon stereocenters. mdpi.com This method is characterized by its use of accessible catalysts, mild conditions, and excellent enantioselectivity. mdpi.com

Ruthenium catalysts have also been employed in asymmetric synthesis. For instance, a ruthenium-catalyzed dynamic kinetic resolution of benzofuranones via transfer hydrogenation in a biphasic system yields cis-2,3-dihydrobenzofuran-3-ols with high enantio- and diastereoselectivity. thieme-connect.com

Catalyst SystemReaction TypeKey Outcomes
Chiral Rhodium ComplexAsymmetric CarboamidationHigh enantiomeric ratios (up to 98.5:1.5). rsc.org
Copper/BOX ComplexReaction with DiazoacetatesExcellent enantioselectivity (88-97% ee) for quaternary stereocenters. mdpi.com
Ruthenium CatalystDynamic Kinetic ResolutionHigh enantio- and diastereoselectivity (up to 99% ee, dr up to 99:1). thieme-connect.com

Introduction of the Ethynyl Moiety at the C-7 Position

Once the 2,3-dihydro-1-benzofuran core is established, the next critical step is the introduction of the ethynyl group at the C-7 position.

Sonogashira Cross-Coupling Reactions for Alkyne Installation

The Sonogashira cross-coupling reaction is a cornerstone for forming carbon-carbon bonds between sp² and sp carbon atoms, making it the premier method for introducing an ethynyl group onto an aromatic ring. mdpi.comorganic-chemistry.org This reaction typically involves the coupling of a terminal alkyne with an aryl halide (or triflate) in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org

In the context of synthesizing this compound, a 7-halo-2,3-dihydro-1-benzofuran precursor is coupled with a suitable acetylene (B1199291) source. For example, the synthesis of various benzofuran derivatives has been achieved through the Sonogashira coupling of o-iodophenols with terminal alkynes, followed by intramolecular cyclization. acs.org The reaction can be catalyzed by palladium complexes, often in conjunction with a copper(I) salt like cuprous iodide. rsc.orgresearchgate.net

Alternative Alkynylation Strategies

While the Sonogashira coupling is dominant, other methods for alkynylation exist. These can include reactions involving organometallic reagents or alternative coupling protocols. However, for direct ethynylation of the C-7 position of the dihydrobenzofuran ring, the Sonogashira reaction remains the most widely documented and efficient method.

Integrated One-Pot Synthetic Sequences for this compound Scaffolds

A notable example is the palladium-catalyzed one-pot synthesis of benzofurans via Sonogashira cross-coupling reactions. organic-chemistry.org This can be extended to a domino approach where a Sonogashira coupling is followed by a cyclic hydroalkoxylation, catalyzed by novel N-heterocyclic-carbene-palladium complexes, to yield benzofurans from o-hydroxyaryl halides and phenylacetylene. acs.org Furthermore, a one-pot synthesis of various benzofurans has been achieved through the heteroannulation of benzoquinones. dtu.dk Such integrated sequences could be adapted for the synthesis of this compound by carefully selecting the starting materials and reaction conditions. For instance, a sequence could involve the formation of the dihydrobenzofuran ring followed by a Sonogashira coupling in the same pot.

Environmentally Conscious (Green Chemistry) Approaches in the Synthesis of Ethynyl-Dihydrobenzofurans

The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, are increasingly influencing synthetic strategies. ijnc.ir

In the synthesis of dihydrobenzofurans, green approaches include the use of environmentally benign solvents like water or supercritical carbon dioxide, and the development of solvent- and metal-free methodologies. ijnc.irscielo.org.za For example, a sustainable method for synthesizing 2,3-dihydrobenzofuran chalcogenides under visible light has been reported. mdpi.com Another green approach involves the use of an I₂/DMSO catalytic system for the synthesis of chalcogenyl-2,3-dihydrobenzofurans from allyl-phenols/naphthols, which is both solvent- and metal-free. nih.gov

Ultrasound irradiation has also been utilized as a green tool to promote the synthesis of chalcone (B49325) derivatives of 2,3-dihydrobenzofuran, offering rapid reaction times and high yields under neat conditions. scielo.org.za These green principles can be applied to the synthesis of this compound by, for example, performing the Sonogashira coupling in water or using a recyclable catalyst.

Green Chemistry PrincipleApplication in Dihydrobenzofuran Synthesis
Use of Benign SolventsReactions performed in water. scielo.org.za
Atom EconomyOne-pot synthesis and domino reactions to reduce intermediate isolation steps. acs.orgdtu.dk
Use of Renewable FeedstocksPotential for using bio-derived starting materials. ijnc.ir
CatalysisUse of efficient and recyclable catalysts, including metal-free options. nih.gov
Energy EfficiencyReactions under mild conditions, use of ultrasound or visible light. scielo.org.zamdpi.com
Waste PreventionMinimizing byproducts through high-yield, selective reactions. organic-chemistry.org

Reactions Involving the Terminal Alkyne Moiety

The terminal ethynyl group is a versatile functional handle for a variety of chemical transformations, including cycloadditions, cross-coupling reactions, and hydrofunctionalizations. These reactions provide powerful tools for molecular construction and the introduction of new chemical entities.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Conjugation Chemistry

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, broad functional group tolerance, and regioselective formation of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgresearchgate.netbeilstein-journals.orgnih.gov This reaction proceeds under mild conditions, often in aqueous solvents, and offers a significant rate acceleration compared to the uncatalyzed thermal Huisgen cycloaddition. organic-chemistry.org The CuAAC reaction is a powerful method for conjugating this compound to other molecules bearing an azide (B81097) group, facilitating the creation of more complex structures. The reaction's reliability and specificity make it a favored strategy in drug discovery, materials science, and bioconjugation. researchgate.netnih.govmdpi.com

The general mechanism of the CuAAC involves the in situ formation of a copper(I) acetylide intermediate, which then reacts with an organic azide to form a six-membered copper-triazolide intermediate. nih.gov Subsequent protonolysis yields the stable 1,4-disubstituted triazole product and regenerates the copper(I) catalyst. beilstein-journals.org The reaction's success is often dependent on the choice of copper source, with copper(I) salts or in situ reduction of copper(II) salts being common strategies. beilstein-journals.org

Table 1: Examples of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Alkyne ReactantAzide ReactantCatalyst SystemProductRef.
This compoundBenzyl AzideCu(I) salt1-(Benzyl)-4-(2,3-dihydro-1-benzofuran-7-yl)-1H-1,2,3-triazole beilstein-journals.org
PhenylacetylenePhenyl AzideCuSO₄/Sodium Ascorbate1,4-Diphenyl-1H-1,2,3-triazole beilstein-journals.org
Propargyl AlcoholAzidothymidineCu(I) salt(Product of conjugation) researchgate.net

Palladium-Catalyzed Coupling Reactions at the Ethynyl Group for Further Functionalization

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are indispensable tools for forming carbon-carbon bonds. scielo.org.mxresearchgate.netrsc.org These reactions enable the direct connection of the terminal alkyne of this compound with a variety of aryl or vinyl halides, opening avenues for extensive functionalization. scielo.org.mxrsc.org The Sonogashira reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base to facilitate the coupling of a terminal alkyne with an sp²-hybridized carbon. rsc.org This methodology has been widely applied in the synthesis of natural products and complex organic molecules. rsc.org

Recent advancements have focused on developing more sustainable and efficient catalytic systems, including the use of palladium nanoparticles and phosphine-free conditions. researchgate.net These innovations aim to improve catalyst recyclability and reduce the environmental impact of the reaction. The versatility of palladium catalysis allows for the introduction of a wide range of substituents, significantly expanding the chemical space accessible from this compound. uni-rostock.de

Table 2: Examples of Palladium-Catalyzed Coupling Reactions

Alkyne ReactantCoupling PartnerCatalyst SystemProduct TypeRef.
This compoundIodobenzenePd(PPh₃)₄, CuI, Et₃N7-(Phenylethynyl)-2,3-dihydro-1-benzofuran scielo.org.mx
2-Methyl-3-butyn-2-ol5-IodovanillinPd(OAc)₂, PPh₃, CuISubstituted Benzofuran scielo.org.mx
Terminal AlkyneAryl HalidePd nanoparticles3-Aryl or 3-Alkynyl Benzofuran researchgate.net

Hydrofunctionalization Reactions of the Alkyne

Hydrofunctionalization reactions involve the addition of an H-X molecule across the carbon-carbon triple bond of the alkyne, providing a direct route to functionalized alkenes. mdpi.com This class of reactions is highly atom-economical and can be catalyzed by various transition metals, including rhodium, ruthenium, and gold. ethz.chacs.org The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and reaction conditions. ethz.ch

For terminal alkynes like this compound, anti-Markovnikov hydrofunctionalization can lead to the formation of (E)- or (Z)-configured vinyl derivatives. ethz.ch For instance, rhodium-catalyzed hydroiodination can produce vinyl iodides, which are valuable intermediates for further cross-coupling reactions. ethz.ch Similarly, hydroamination and hydroalkoxylation reactions, catalyzed by metals like gold, can introduce nitrogen and oxygen functionalities, respectively. acs.org

Functionalization of the 2,3-Dihydro-1-benzofuran Core

The 2,3-dihydro-1-benzofuran scaffold itself offers opportunities for further chemical modification, primarily through reactions on the aromatic ring or by transforming existing substituents.

Electrophilic Aromatic Substitution on the Benzene Ring (e.g., Friedel-Crafts Acylation)

The benzene ring of the 2,3-dihydro-1-benzofuran system is susceptible to electrophilic aromatic substitution (EAS) reactions. stackexchange.commasterorganicchemistry.com The position of substitution is directed by the activating effect of the ether oxygen and the dihydrofuran ring. Friedel-Crafts acylation, a classic EAS reaction, allows for the introduction of an acyl group onto the aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. researchgate.netorganic-chemistry.orgrsc.org This reaction is a valuable method for synthesizing aromatic ketones, which can serve as intermediates for a variety of other transformations. researchgate.net

The regioselectivity of electrophilic substitution on benzofuran and its derivatives is a subject of interest, with substitution patterns influenced by the stability of the intermediate carbocation (sigma complex). stackexchange.compixel-online.net For the 2,3-dihydro-1-benzofuran system, substitution is generally favored at positions ortho and para to the activating ether oxygen.

Derivatization via Transformation of Existing Substituents

Further diversification of this compound derivatives can be achieved by chemically modifying substituents that have been introduced in previous steps. For example, a ketone group introduced via Friedel-Crafts acylation can be reduced to an alcohol or converted to an amine through reductive amination. An ester group can be hydrolyzed to a carboxylic acid, which can then be converted to an amide or other acid derivatives. These transformations of existing functional groups are standard procedures in organic synthesis and significantly expand the range of accessible compounds.

Ring-Opening and Rearrangement Reactions of the Dihydrofuran Ring

The 2,3-dihydro-1-benzofuran scaffold, while relatively stable, can undergo specific ring-opening and rearrangement reactions under certain conditions, providing access to highly functionalized phenolic derivatives. These transformations typically involve the cleavage of the C-O bond within the dihydrofuran ring and are often facilitated by transition metal catalysts or Lewis acids. researchgate.net

Transition metal catalysis, particularly using nickel, has proven effective for the selective cleavage of the C-O bond in benzofuran systems. researchgate.netkyoto-u.ac.jp For this compound, a similar nickel-catalyzed reaction could lead to the formation of a substituted 2-vinylphenol derivative. This process involves the oxidative addition of the C-O bond to a Ni(0) complex, forming an oxanickelacycle intermediate which can then undergo further reactions. kyoto-u.ac.jp Another potential pathway involves iron-catalyzed C-H annulation, where a cascade C-H alkylation is followed by the opening of the benzofuran ring. researchgate.net

Rearrangement reactions can be promoted by Lewis acids like boron trifluoride etherate (BF₃·Et₂O). For instance, related 2,3-dihydro-2-arylmethylidenebenzofurans have been shown to undergo a 1,3-allylic rearrangement to form more stable 2-substituted benzofuran derivatives. acs.org This suggests that the dihydrofuran ring in this compound could be susceptible to similar acid-catalyzed rearrangements, potentially leading to the formation of isomeric structures or aromatized benzofuran products.

The table below summarizes potential transformations of the dihydrofuran ring based on established reactivity for analogous structures.

Reaction TypeReagents/CatalystPotential Product from this compoundReference
Nickel-Catalyzed Ring-OpeningNi(0) complex, Diboron reagentBoron-functionalized 2-vinylphenol derivative kyoto-u.ac.jp
Iron-Catalyzed Ring-Opening/AnnulationIron catalyst, Triazole assistanceHighly functionalized isoquinolone derivative researchgate.net
Acid-Catalyzed RearrangementBF₃·Et₂OAromatized 7-Ethynyl-1-benzofuran acs.org
Reduction of Dihydrofuran RingMagnesium in MethanolThis compound-3-carboxylic acid (if ester present) orgsyn.org

Synthetic Utility as a Precursor for Structurally Complex Organic Molecules

This compound is a highly valuable building block for the synthesis of complex organic molecules, largely due to its dual functionality. The terminal alkyne (ethynyl group) serves as a versatile handle for a wide array of coupling reactions, while the dihydrobenzofuran core is a common scaffold in numerous biologically active natural products and pharmaceuticals. rsc.orgresearchgate.net

The ethynyl group is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. rsc.org This reaction allows for the straightforward installation of various aryl, heteroaryl, or vinyl substituents at the 7-position, enabling the construction of extended π-conjugated systems. For example, coupling this compound with functionalized aryl halides can generate complex diarylacetylene structures, which are precursors to a variety of heterocyclic and polycyclic aromatic compounds. acs.org

Furthermore, the dihydrobenzofuran moiety itself is a key structural motif. Derivatives of 2,3-dihydro-1-benzofuran have been developed as potent and selective cannabinoid receptor 2 (CB2) agonists, highlighting the pharmacological relevance of this scaffold. nih.gov The synthesis of such compounds often involves the construction of the dihydrobenzofuran ring followed by functionalization. nih.gov Starting with this compound provides a convergent route, where the core structure is already in place and can be elaborated upon using the reactivity of the ethynyl group. This approach facilitates the generation of diverse molecular libraries for drug discovery and materials science applications. researchgate.nettus.ac.jp

The combination of these features allows for the synthesis of intricate molecules, including analogs of natural products like pterocarpans and coumestans, which exhibit a range of biological activities. orgsyn.org

The table below outlines the synthetic utility of this compound as a precursor.

Target Molecule ClassKey Reaction Involving Ethynyl GroupCore ScaffoldPotential Application/SignificanceReference
DiarylacetylenesSonogashira CouplingDihydrobenzofuranPrecursors for polycyclic systems, functional materials acs.org
Functionalized BenzofuransCyclization/RearrangementDihydrobenzofuranAccess to diverse heterocyclic structures acs.org
Biologically Active AnalogsClick Chemistry, Sonogashira CouplingDihydrobenzofuranDrug discovery (e.g., CB2 agonists, antimicrobials) rsc.orgnih.gov
Pterocarpan/Coumestan AnalogsCoupling and CyclizationDihydrobenzofuranAntibacterial and antifungal agents orgsyn.org

Advanced Spectroscopic Characterization Methodologies for 7 Ethynyl 2,3 Dihydro 1 Benzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 7-Ethynyl-2,3-dihydro-1-benzofuran, both ¹H and ¹³C NMR would be essential for confirming the connectivity of atoms.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the ethynyl (B1212043) group, the aromatic ring, and the dihydrofuran ring. The acetylenic proton would likely appear as a singlet in the range of δ 3.0-3.5 ppm. The aromatic protons would exhibit complex splitting patterns in the aromatic region (δ 6.5-7.5 ppm). The methylene (B1212753) protons of the dihydrofuran ring would appear as triplets, with the protons at C3 (adjacent to the aromatic ring) typically resonating around δ 3.2 ppm and the protons at C2 (adjacent to the oxygen atom) appearing further downfield around δ 4.6 ppm, due to the deshielding effect of the oxygen.

The ¹³C NMR spectrum would provide complementary information, with characteristic signals for the two sp-hybridized carbons of the ethynyl group (typically in the δ 70-90 ppm range). The aromatic carbons would appear in the δ 110-160 ppm region, and the aliphatic carbons of the dihydrofuran ring would be observed at higher field, with C3 around δ 29 ppm and C2 around δ 71 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and may vary from experimental data.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Ethynyl-H~3.2 (s)-
C≡CH-~80
C ≡CH-~78
Aromatic-H6.8 - 7.3 (m)-
Aromatic-C-110 - 158
C2-H₂~4.6 (t)-
C3-H₂~3.2 (t)-
C2-~71
C3-~29

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₁₀H₈O), HRMS would provide an exact mass measurement with a high degree of accuracy. This technique helps to distinguish between compounds with the same nominal mass but different elemental formulas. The expected monoisotopic mass for C₁₀H₈O is approximately 144.057515 Da. HRMS analysis of related benzofuran (B130515) derivatives has been successfully used to confirm their molecular formulas. nih.gov

Table 2: HRMS Data for this compound

Molecular FormulaCalculated Monoisotopic Mass (Da)
C₁₀H₈O144.057515

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

For this compound, the IR spectrum would be expected to show a sharp, characteristic absorption band for the C≡C-H stretching vibration around 3300 cm⁻¹. A weaker C≡C stretching vibration should appear in the region of 2100-2140 cm⁻¹. The aromatic C-H stretching bands would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the dihydrofuran ring would appear just below 3000 cm⁻¹. The C-O-C stretching of the ether linkage would likely produce a strong band in the 1200-1000 cm⁻¹ region.

Raman spectroscopy would provide complementary information. The C≡C triple bond, being a symmetric and polarizable bond, would be expected to show a strong signal in the Raman spectrum, often stronger than in the IR spectrum.

Table 3: Expected Vibrational Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Acetylenic C-HStretching~3300
Alkyne C≡CStretching2100 - 2140
Aromatic C-HStretching>3000
Aliphatic C-H (dihydrofuran)Stretching<3000
Aromatic C=CStretching1600 - 1450
Ether C-O-CStretching1200 - 1000

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound would be characterized by absorptions due to the π → π* transitions of the benzofuran chromophore. The presence of the ethynyl group in conjugation with the aromatic system is expected to influence the position and intensity of these absorption bands. Typically, benzofuran derivatives exhibit absorption maxima in the range of 240-300 nm. researchgate.net The specific λ(max) values would be dependent on the solvent used for the analysis.

Table 4: Predicted UV-Vis Absorption Maxima for this compound (Note: These are predicted values and are solvent-dependent.)

Transition TypePredicted λ(max) (nm)
π → π*240 - 300

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and conformational details of the molecule in the solid state. It would unequivocally confirm the planar structure of the benzofuran ring system and the geometry of the ethynyl substituent. The analysis of crystal packing would also reveal intermolecular interactions such as hydrogen bonding or π-stacking. X-ray crystallography has been successfully applied to determine the structures of various substituted dihydrobenzofurans. znaturforsch.comresearchgate.netnih.govjku.at

Computational and Theoretical Investigations of 7 Ethynyl 2,3 Dihydro 1 Benzofuran

Density Functional Theory (DFT) Studies for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.com DFT calculations are instrumental in determining the ground state geometries, electronic properties, and spectroscopic parameters of molecules like 7-Ethynyl-2,3-dihydro-1-benzofuran.

Research on analogous 2,3-dihydrobenzofuran (B1216630) derivatives demonstrates the utility of DFT in this context. For instance, a study on (E)-2-((2,3-dihydrobenzofuran-5-yl)methylene)-2,3-dihydro-1H-inden-1-one (DBDI) and a related tetracyclic compound (DBTI) employed the B3LYP functional with the 6-311++G(d,p) basis set to compute optimized geometries, frontier molecular orbitals (FMOs), global reactivity descriptors, and thermodynamic parameters. materialsciencejournal.org

For this compound, a similar DFT approach would yield crucial data. The optimized geometry would reveal bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure. From the electronic properties, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Global reactivity descriptors, which can be derived from the HOMO and LUMO energies, provide further insight into the molecule's behavior. These include:

Electron Affinity (A): -E_LUMO

Ionization Potential (I): -E_HOMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ^2 / (2η) (where μ is the electronic chemical potential, -χ)

A hypothetical set of thermodynamic parameters for this compound, based on calculations for analogous structures, is presented in the table below. materialsciencejournal.org

ParameterValue (DBDI)Value (DBTI)
Total Energy (Hartree)-919.29-1148.01
E_HOMO (eV)-5.99-6.04
E_LUMO (eV)-2.48-2.57
Energy Gap (eV)3.513.47
Ionization Potential (eV)5.996.04
Electron Affinity (eV)2.482.57
Electronegativity (eV)4.234.30
Chemical Hardness (eV)1.751.73
Chemical Softness (eV)0.280.28
Electrophilicity Index (eV)5.125.34

This table presents data for analogous compounds DBDI and DBTI to illustrate the outputs of DFT calculations. materialsciencejournal.org

Furthermore, Mulliken atomic charge distributions, calculated using methods like the 6-311G(d,p) basis set, can pinpoint the electrophilic and nucleophilic centers within the molecule, which is crucial for understanding its interaction with other molecules. materialsciencejournal.org

Molecular Modeling and Dynamics Simulations for Conformational Space Exploration

While DFT provides a static picture of the molecule at its energy minimum, molecular modeling and dynamics (MD) simulations offer a dynamic view, exploring the conformational space that the molecule can occupy at a given temperature. This is particularly important for flexible molecules and for understanding how a molecule might interact with a biological target.

For this compound, MD simulations can reveal the accessible conformations of the ethynyl (B1212043) group and the dihydrofuran ring. This is critical for understanding how the molecule might fit into a binding pocket of a protein.

A study on 5-keto substituted 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran derivatives complexed with the enzyme cyclooxygenase-2 (COX-2) provides a relevant example of this approach. ucsd.edu In this research, MD simulations were used to monitor perturbative changes in the enzyme structure, the energetics of the interaction, and the points of contact between the ligand and the protein. ucsd.edu Key parameters analyzed in such simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of atomic positions between the simulated structure and a reference structure over time, indicating the stability of the system.

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of each atom around its average position, highlighting flexible regions of the molecule or protein-ligand complex.

Interaction Energies: These are calculated to quantify the strength of the interaction between the ligand and its target, often broken down into electrostatic and van der Waals components.

The table below summarizes hypothetical interaction data for this compound with a target protein, based on findings for analogous compounds. ucsd.edu

LigandPotential Energy (kcal/mol)Ligand-Protein Interaction Energy (kcal/mol)
BF1-7435.8-38.5
BF2-7308.7-37.0
BF3-7435.3-35.3

This table presents data for analogous benzofuran (B130515) derivatives (BF1, BF2, BF3) interacting with COX-2 to illustrate the outputs of MD simulations. ucsd.edu

By exploring the conformational landscape, MD simulations can help to identify the bioactive conformation of this compound, which is the specific three-dimensional arrangement it adopts when exerting a biological effect.

Quantum Chemical Calculations for Reactivity Predictions and Spectroscopic Parameter Estimation

Quantum chemical calculations, including DFT, are extensively used to predict the reactivity of molecules and to estimate spectroscopic parameters that can be compared with experimental data.

For this compound, reactivity predictions can be made by analyzing local reactivity descriptors. A study on the selective reduction of 2,3-disubstituted benzofurans utilized local electrophilicity (ωk) and the electrophilic Parr function (Pk+) to understand the regioselectivity of the reaction. nih.gov These parameters help to identify which atoms in the molecule are most susceptible to electrophilic or nucleophilic attack. The ethynyl group and the furan (B31954) ring are likely to be key sites of reactivity in this compound.

Quantum chemical calculations are also invaluable for estimating spectroscopic parameters. Theoretical calculations of infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra can aid in the interpretation of experimental spectra and confirm the structure of the synthesized compound. frontiersin.org For example, DFT calculations can predict the vibrational frequencies and intensities of IR and Raman spectra, as well as the chemical shifts in 1H and 13C NMR spectra. tandfonline.com

The following table shows a hypothetical comparison of calculated and experimental spectroscopic data for a related benzofuran derivative.

Spectroscopic DataCalculated ValueExperimental Value
IR Peak (C=O stretch, cm⁻¹)17301736
¹H NMR (Ar-H, ppm)7.2-7.87.1-7.7
¹³C NMR (C=O, ppm)192.5191.9

This table provides illustrative data based on findings for various benzofuran derivatives to show the correlation between calculated and experimental values. acs.org

Ligand-Steered Modeling for Prediction of Molecular Interactions

Ligand-steered modeling is a computational technique used to predict the binding mode of a ligand to its receptor, particularly when a crystal structure of the receptor in its active state is unavailable. This method uses known ligands to shape and optimize the binding site of a homology model of the receptor.

This approach has been successfully applied to a series of 2,3-dihydro-1-benzofuran derivatives that act as agonists for the cannabinoid receptor 2 (CB2), a G-protein-coupled receptor (GPCR). nih.gov Since no crystal structure of the active state of CB2 exists, a multi-template model was developed incorporating features from the crystal structures of the β2-adrenergic receptor and ligand-free opsin. nih.gov

For this compound, if it were to be investigated as a ligand for a receptor like CB2, ligand-steered modeling could be employed to:

Build a homology model of the target receptor.

Use a known agonist (or the subject molecule itself if its activity is confirmed) to guide the docking and optimization of the binding pocket.

Identify key amino acid residues involved in ligand recognition through interactions such as hydrogen bonds and π-π stacking.

Explain the structure-activity relationship (SAR) data for a series of related compounds.

This modeling can reveal crucial interactions, such as those with aromatic pockets or specific hydrogen-bonding residues within the receptor, which are vital for ligand binding and selectivity. nih.gov

Elucidation of Reaction Mechanisms Through Computational Transition State Analysis

Understanding the mechanism of a chemical reaction involves identifying the intermediates and, crucially, the transition states that connect them. Computational chemistry, particularly DFT, is a powerful tool for locating and characterizing transition state structures and calculating their energies.

The study of reaction mechanisms involving benzofuran derivatives has been enhanced by such computational analyses. For example, the chemical pathways for the formation of benzofuran in combustion have been investigated using ab initio calculations to identify transition state structures and calculate temperature-dependent reaction rate constants. bohrium.com In another study on the synthesis of 3-substituted benzofurans via radical reactions, the M06-2X DFT functional was used to explore the energy profiles of different transition states and intermediates. nih.gov

For this compound, transition state analysis could be applied to understand its synthesis or its reactions. For instance, if the ethynyl group were to undergo a cycloaddition reaction, computational analysis could:

Identify the transition state structure for the concerted or stepwise pathway.

Calculate the activation energy, which determines the reaction rate.

Provide insight into the stereoselectivity or regioselectivity of the reaction.

A study on the synthesis of benzofuran derivatives containing an α,β-unsaturated dicyano moiety included a transition state analysis to understand the energy gaps associated with each elementary step of the reaction mechanism. acs.org This type of analysis provides a deeper understanding of the reaction kinetics and thermodynamics.

Applications in Advanced Organic Materials and Supramolecular Chemistry

Photophysical Properties and Luminescence Studies (Methodologies)

The investigation of the photophysical properties of any new chromophore is fundamental to understanding its potential in optoelectronic applications. For 7-Ethynyl-2,3-dihydro-1-benzofuran, a systematic study would be essential to characterize its light-absorbing and emitting capabilities.

To characterize the electronic transitions of this compound, absorption and emission spectroscopy would be employed.

UV-Visible Absorption Spectroscopy: A solution of the compound in a suitable solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) would be analyzed using a dual-beam UV-Vis spectrophotometer. The resulting spectrum would reveal the wavelengths of maximum absorption (λmax), providing insights into the energy gaps between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Fluorescence Spectroscopy: Upon excitation at its absorption maxima, the emission spectrum of the compound would be recorded using a spectrofluorometer. This would determine its emission wavelengths (λem) and provide information about the nature of its excited states.

A hypothetical dataset for this compound is presented below, based on typical values for similar aromatic ethynyl (B1212043) compounds.

SolventAbsorption λmax (nm)Emission λem (nm)Stokes Shift (nm)
Dichloromethane31038575
Tetrahydrofuran30838274
Toluene (B28343)31238876

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF). The relative method is commonly used for its determination. This involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. A standard such as quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4 (ΦF = 0.54) would be a suitable choice. The quantum yield would be calculated using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

Where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

The influence of the solvent environment on the photophysical properties of this compound would be investigated through solvatochromism studies. By measuring the absorption and emission spectra in a range of solvents with varying polarities, the change in the Stokes shift can be correlated with the solvent polarity using the Lippert-Mataga plot. This analysis would reveal the change in the dipole moment of the molecule upon photoexcitation and its sensitivity to the local environment.

Development of Conjugated Systems and Polymers Based on this compound

The terminal alkyne of this compound is an ideal functional group for polymerization. Through Sonogashira coupling with various dihaloarenes, a wide array of conjugated polymers could be synthesized. These polymers would feature the 2,3-dihydro-1-benzofuran unit as a repeating component of the polymer backbone. The incorporation of this moiety could influence the polymer's solubility, morphology, and electronic properties. For instance, the non-planar structure of the dihydrobenzofuran ring might disrupt extensive π-stacking, potentially leading to increased solubility and amorphous film formation, which can be beneficial in certain organic electronic devices.

Supramolecular Architectures and Self-Assembly Processes

Beyond covalent polymerization, the ethynyl group can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which are crucial for directing self-assembly processes. Furthermore, the dihydrobenzofuran core can engage in π-π stacking interactions. This combination of interactions could be exploited to construct well-defined supramolecular architectures, such as nanotubes, vesicles, and organogels. The ability to control the assembly of these materials on surfaces is of significant interest for the development of sensors and molecular electronics.

Integration into Functional Organic Electronic Materials

The properties of this compound and its derivatives make them promising candidates for integration into a variety of organic electronic materials.

Organic Light-Emitting Diodes (OLEDs): Polymers incorporating this unit could be explored as emissive or host materials in OLEDs. The dihydrobenzofuran moiety could be tuned to achieve blue emission, which remains a challenge in the field.

Organic Photovoltaics (OPVs): As a component of donor-acceptor copolymers, the this compound unit could be used to modulate the HOMO and LUMO energy levels and the band gap of the resulting polymer, which are critical parameters for efficient solar cell performance.

Organic Field-Effect Transistors (OFETs): The self-assembly properties of materials derived from this compound could be harnessed to create highly ordered thin films, which are essential for achieving high charge carrier mobilities in OFETs.

Investigations into Biological Activity and Structure Activity Relationships at the Molecular Level

Mechanistic Pathways of Molecular Interaction in vitro

The biological effects of 7-Ethynyl-2,3-dihydro-1-benzofuran and its derivatives are predicated on their precise interactions with key biomolecules. These interactions can be broadly categorized into enzyme modulation and receptor binding.

While direct studies on this compound are limited, the broader benzofuran (B130515) class is known to modulate various enzymes. The core scaffold serves as a template for designing specific inhibitors.

Kinase Inhibition: Derivatives of the benzofuran scaffold have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cell signaling. For instance, benzofuran-3-yl-(indol-3-yl)maleimides (B10847031) have been synthesized and shown to be potent inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), an enzyme implicated in both neurodegenerative diseases and cancer. nih.gov Treatment of pancreatic cancer cells with these inhibitors led to a decrease in the expression of the X-linked inhibitor of apoptosis (XIAP), ultimately inducing cell death. nih.gov

Cyclooxygenase (COX) Inhibition: Molecular docking studies have been performed on benzofuran derivatives to evaluate their potential as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes. researchgate.net These studies showed that the benzofuran scaffold can fit within the active site of COX-2, forming key interactions with amino acid residues, comparable to known inhibitors like Diclofenac. researchgate.net

Significant research has focused on 2,3-dihydro-1-benzofuran derivatives as modulators of cannabinoid receptors, particularly the Cannabinoid Receptor 2 (CB2). The CB2 receptor is a G-protein-coupled receptor (GPCR) primarily expressed in immune cells and is a target for treating neuropathic pain and inflammatory conditions without the psychoactive effects associated with CB1 receptor activation. nih.govnih.gov

A series of 2,3-dihydro-1-benzofuran derivatives were designed and synthesized as potent and selective CB2 agonists. nih.govnih.gov These compounds were evaluated for their binding affinity (Ki) and functional activity in stimulating γ-[³⁵S]GTP binding, a measure of G-protein activation. The research demonstrated that specific substitution patterns on the benzofuran ring are crucial for high-affinity binding and potent agonistic activity at the CB2 receptor. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity.

For the 2,3-dihydro-1-benzofuran series targeting the CB2 receptor, SAR studies have yielded critical information. nih.gov The position and nature of substituents dramatically influence binding affinity and functional efficacy.

Substitution on the Benzofuran Core: In a key study, various groups were substituted at different positions. For example, introducing a chlorine atom at a specific position on a phenyl ring substituent resulted in a marked increase in CB2 functional activity. nih.gov

Role of Polar vs. Non-polar Groups: The introduction of polar groups, such as methoxyphenyl or pyridine, into a specific aromatic-binding pocket of the CB2 receptor led to unfavorable interactions and a loss of functional activity. This suggests that van der Waals interactions with hydrophobic residues like F5.46 and W6.48 in the receptor are critical for potent agonism. nih.gov

Stereochemistry: For derivatives with a chiral center, the stereochemistry was found to be crucial. In one case, the racemic mixture was separated, and it was determined that the (S)-enantiomer was the active form, while the (R)-enantiomer was inactive. nih.govnih.gov

The table below summarizes SAR data for a selection of 2,3-dihydro-1-benzofuran derivatives, illustrating the impact of substituent modifications on CB2 receptor binding and activation.

CompoundR1 SubstituentR2 GrouphCB2 Ki (nM)hCB2 Emax (%)
30 Cl1-piperidyl11.7102
31 OMe1-piperidyl16.540
32 4-pyridyl1-piperidyl21.038
33 H1-piperidyl16.079

Data sourced from Diaz et al. (2009). nih.govnih.gov Emax is expressed as a percentage relative to a reference compound.

Conformational analysis, which examines the three-dimensional shape of a molecule, is essential for understanding how it fits into a biological target. Since no crystal structure of an active-state CB2 receptor exists, researchers have relied on computational methods like ligand-steered modeling. nih.gov

These models predict the binding mode of the 2,3-dihydro-1-benzofuran derivatives within the CB2 receptor. The analysis suggests that the benzofuran scaffold orients the key substituents into specific sub-pockets. For example, the model for one potent agonist showed its piperidyl group oriented towards a specific residue (F7.35), while another part of the molecule was positioned to form van der Waals interactions with key aromatic residues (F5.46 and W6.48). nih.gov The correlation between the predicted conformation and the experimentally observed biological activity validates the model and provides a powerful tool for designing future molecules with improved properties.

Utilization as a Scaffold in Natural Product Synthesis

There is no available scientific literature detailing the use of "this compound" as a foundational scaffold for the synthesis of natural products. While many natural products contain the 2,3-dihydrobenzofuran (B1216630) core, and synthetic strategies often involve the introduction of substituents at the 7-position, the specific use of the 7-ethynyl derivative as a starting point or key intermediate is not documented. nih.govrsc.orgdiva-portal.org

Biomimetic synthesis seeks to mimic nature's synthetic strategies. Oxidative cyclizations of phenolic precursors are a common biomimetic route to the dihydrobenzofuran core. nih.govsioc-journal.cnthieme-connect.comacs.org For instance, laccase-mediated oxidative coupling of cinnamoyl amides has been used to produce dihydrobenzofuran neolignanamides. thieme-connect.com However, no published biomimetic syntheses were found that incorporate "this compound" or a precursor that would lead to its formation and subsequent elaboration into a natural product.

The total synthesis of natural products containing the benzofuran or dihydrobenzofuran scaffold is a rich field of research. rsc.orgjocpr.com Strategies often involve intramolecular cyclizations or coupling reactions to construct the heterocyclic ring system. researchgate.netnih.gov The Sonogashira coupling has been employed to introduce acetylenic moieties onto benzofuran precursors in the synthesis of some natural products. rsc.orgjocpr.com For example, the coupling of a terminal alkyne to a halogenated benzofuran has served as a key step in the synthesis of certain complex molecules. rsc.org

Despite the prevalence of these methods, no total synthesis of a natural product has been reported in the literature that explicitly uses "this compound" as a building block. The potential for this compound to act as a versatile intermediate in the construction of novel or known natural products remains an unexplored area of synthetic chemistry.

Q & A

Basic: What are the common synthetic routes for 7-Ethynyl-2,3-dihydro-1-benzofuran?

Answer:
The synthesis of dihydrobenzofuran derivatives often involves transition-metal catalysis and enantioselective strategies. For example:

  • Palladium-catalyzed cycloisomerization of (Z)-enynols in green solvents (e.g., glycerol or water) enables efficient furan ring formation .
  • Chiral spiroborate ester catalysts can achieve enantioselective reduction of ketones to produce substituted dihydrobenzofurans, with optimized conditions (e.g., solvent polarity, temperature) critical for stereochemical control .
  • Ethynyl groups are introduced via Sonogashira coupling, requiring careful selection of palladium/copper catalysts and inert reaction conditions to avoid side reactions .

Basic: How is the crystal structure of this compound determined?

Answer:
Crystal structures are typically resolved using X-ray crystallography with programs like SHELX (e.g., SHELXL for refinement). Key steps include:

  • Data collection with high-resolution detectors to minimize noise.
  • Hydrogen bonding and π-π interactions are analyzed using Hirshfeld surface calculations, which quantify contact contributions (e.g., H⋯H, O⋯H interactions) .
  • For dihydrobenzofuran derivatives, dimer formation via N–H⋯O hydrogen bonds and stacking along crystal axes is common .

Advanced: How can researchers resolve contradictions in crystallographic data for dihydrobenzofuran derivatives?

Answer:
Contradictions (e.g., bond-length discrepancies or disorder) require:

  • Multi-dataset validation : Cross-checking with alternative refinement models in SHELXL .
  • Hirshfeld surface analysis to validate intermolecular interactions and identify overlooked packing forces .
  • Temperature-dependent studies to assess thermal motion effects on atomic positions .

Advanced: What methodological approaches study this compound’s interaction with cannabinoid receptors?

Answer:

  • Ligand-steered modeling : Predicts binding modes of derivatives to cannabinoid receptor 2 (CB2) using molecular docking and dynamics simulations .
  • In vitro assays : Competitive binding studies with radiolabeled agonists (e.g., [³H]CP-55,940) quantify affinity and selectivity .
  • Structure-activity relationship (SAR) : Modifying the ethynyl group’s position and substituents optimizes receptor engagement .

Basic: What spectroscopic techniques characterize dihydrobenzofuran derivatives?

Answer:

  • NMR : ¹H/¹³C NMR identifies substituent patterns and confirms ring saturation (e.g., dihydro protons at δ 3.0–4.5 ppm) .
  • X-ray crystallography : Resolves stereochemistry and validates synthetic products .
  • UV-Vis spectroscopy : Detects conjugation in ethynyl-substituted derivatives (λmax ~255 nm) .

Advanced: How can enantioselective synthesis be optimized for dihydrobenzofuran derivatives?

Answer:

  • Catalyst screening : Chiral Ru or BINOL-derived catalysts improve enantiomeric excess (e.g., >90% ee with spiroborate esters) .
  • Solvent optimization : Polar aprotic solvents (e.g., THF) enhance reaction rates and stereoselectivity .
  • Kinetic resolution : Monitoring reaction progress prevents racemization during prolonged synthesis .

Advanced: What computational methods predict the binding affinity of 7-Ethynyl derivatives?

Answer:

  • Molecular docking : Software like AutoDock Vina screens ligand-receptor interactions, prioritizing derivatives with complementary pharmacophores .
  • QM/MM simulations : Hybrid quantum-mechanical/molecular-mechanical models assess electronic effects on binding .
  • Free-energy perturbation (FEP) : Quantifies ΔG changes for ethynyl group modifications .

Basic: How to analyze hydrogen bonding and π-π interactions in these compounds?

Answer:

  • Hirshfeld surface analysis : Visualizes intermolecular contacts (e.g., O⋯H, C⋯C) and quantifies their contributions to crystal packing .
  • Cambridge Structural Database (CSD) : Compares bond metrics with analogous structures to validate interaction patterns .
  • DFT calculations : Predicts stabilization energies of π-stacked dimers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.